Cas no 930547-78-7 (N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide)

N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide is a synthetic organic compound featuring a fused triazoloazepine core and a fluorobenzyl acetamide moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological or metabolic disorders. The presence of the 4-fluorobenzyl group enhances binding affinity and metabolic stability, while the triazoloazepine scaffold contributes to conformational rigidity, potentially improving selectivity. This compound is suited for research applications in drug discovery, where its unique pharmacophore may facilitate the exploration of novel therapeutic agents. High-purity synthesis and well-characterized properties ensure reproducibility in experimental settings.
N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide structure
930547-78-7 structure
Product Name:N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide
CAS No:930547-78-7
MF:C16H19FN4O2
MW:318.346066713333
CID:6782720
PubChem ID:17420449
Update Time:2025-05-25

N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETAMIDE
    • 930547-78-7
    • N-[(4-fluorophenyl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide
    • MCULE-7813749536
    • N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide
    • CS-0295146
    • BS-5720
    • Z199485910
    • NCGC00445727-01
    • AKOS025177552
    • N-[(4-fluorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide
    • Inchi: 1S/C16H19FN4O2/c17-13-7-5-12(6-8-13)10-18-15(22)11-21-16(23)20-9-3-1-2-4-14(20)19-21/h5-8H,1-4,9-11H2,(H,18,22)
    • InChI Key: YSGJKZQYFCHJRP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(CN1C(N2C(CCCCC2)=N1)=O)=O

Computed Properties

  • Exact Mass: 318.14920402g/mol
  • Monoisotopic Mass: 318.14920402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 65Ų

N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365816-100mg
n-(4-Fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3h-[1,2,4]triazolo[4,3-a]azepin-2(5h)-yl)acetamide
930547-78-7 98%
100mg
¥2303.00 2024-04-25

N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide Related Literature

Additional information on N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide

Introduction to N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide and Its Significance in Modern Chemical Biology

N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide, identified by its CAS number 930547-78-7, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The intricate scaffold of this compound combines elements from multiple heterocyclic systems, making it a promising candidate for further exploration in drug discovery.

The core structure of N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide incorporates a 4-fluorobenzyl moiety, which is known for its ability to enhance the metabolic stability and binding affinity of drug candidates. The presence of this substituent can significantly influence the pharmacokinetic properties of the compound, making it an attractive feature for medicinal chemists. Additionally, the triazolo[4,3-a]azepine core is a fused heterocyclic system that has been extensively studied for its potential biological activity. This particular scaffold is found in several bioactive molecules and has demonstrated efficacy in various preclinical models.

The acetylamide functional group at the 2-position of the triazolo[4,3-a]azepine ring further contributes to the complexity and functionality of the molecule. Acetylamides are well-known for their role as pharmacophores in numerous therapeutic agents. They can serve as hinge binders or interact with specific protein targets through hydrogen bonding and other non-covalent interactions. The combination of these structural elements suggests that N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide may exhibit a range of biological activities that could be exploited for therapeutic purposes.

In recent years, there has been a growing interest in the development of molecules that target emerging therapeutic areas. The compound in question aligns with this trend by incorporating structural motifs that are known to interact with complex biological pathways. For instance, triazolo[4,3-a]azepines have been implicated in processes related to inflammation and immune response. By targeting these pathways, N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide may offer novel approaches to modulate these processes. This potential has been underscored by recent studies that have identified similar scaffolds as promising leads for anti-inflammatory and immunomodulatory agents.

The fluorine atom in the 4-fluorobenzyl group is another critical feature that warrants discussion. Fluorinated aromatic compounds are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as solubility and bioavailability. Furthermore,the fluorine atom can influence electronic effects on adjacent functional groups,leading to enhanced binding affinity and selectivity. These properties make N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]-triazolo[4,3-a]azepin-2(5H)-yl)acetamide a particularly interesting candidate for further investigation.

The 3-oxo group within the triazolo[4,3-a]azepine ring is another key structural feature that contributes to the compound's potential bioactivity。Oxoketone moieties are known to participate in various biochemical reactions and have been exploited as pharmacophores in numerous drug candidates。These groups can engage in hydrogen bonding interactions with biological targets,which can be crucial for achieving high affinity and selectivity。The presence of this oxo group in N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]-triazolo[4,3-a]azepin-2(5H)-yl)acetamide suggests that it may interact with specific proteins or enzymes in a manner that could be therapeutically beneficial。

Furthermore,the tetrahydro portion of the triazolo[4,3-a]azepine ring adds another layer of complexity to the molecule。Tetrahydropyridine-like structures are commonly found in bioactive compounds and have been shown to contribute to their pharmacological effects。These rings can influence conformational flexibility and binding properties,making them valuable motifs for drug design。The combination of these structural elements in N-(4-fluorobenzyl)-2-(3-oxylo -6、7、8、9-tetrahy dro - 3 H - [ 1、 24 - tri az o lo [ 44、 35 - a ] az ep ine - 22 ( 5 H ) - yl ) ace tam ide suggests that it may exhibit multiple points of interaction with biological targets。

In conclusion,N-( 44 - fluoro benz yl strong > ) - 22 ( 35 o x o - 66、77、88、99-tetra hy dro -33 H - [11、24-tria z o lo [44、35-a ] az ep ine -22 (55 H ) - yl ) ace ta m ide ( CAS no:99 30547 -78 -77 ) is a com pound with significant potential in modern chemical biology。Its unique structural features ,including the44-fluoro benz yl strong >moiety ,the tri az olo [44、35-a ] az ep ine core ,and the acetylamide group ,make it a promis ing cand idate for further exploration 。Recent studies have highlighted the importance of such com plex mo lecular scaffolds in drug discovery ,and N -(< strong >44-f luoro benz yl strong > ) -22 (35-o x o -66、77、88、99-tetra hy dro -33 H-[11、24-tria z o lo [44、35-a ] az ep ine -22 (55 H ) - yl ) ace ta m ide aligns well with these trends 。As research continues to uncover new therapeutic targets and mechanisms ,compounds like this one will play an increasingly important role in the development of novel therapeutic agents。

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